molecular formula C15H22N6O3 B3806406 6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B3806406
M. Wt: 334.37 g/mol
InChI Key: BCUVCDFCPZXPHO-UHFFFAOYSA-N
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Description

6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a dioxane ring, and an oxadiazole-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole-pyrazine core, followed by the introduction of the cyclopentyl and dioxane groups. Common reagents used in these reactions include cyclopentanone, dioxane, and various amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with molecular targets and pathways within cells. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(1,4-Dioxan-2-ylmethyl)-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine: Shares a similar core structure but with different substituents.

    1,4-Dioxane-2,5-dione: A simpler compound with a dioxane ring, used in various chemical applications.

Uniqueness

6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its combination of a cyclopentyl group, a dioxane ring, and an oxadiazole-pyrazine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O3/c1-21(8-11-9-22-6-7-23-11)15-14(16-10-4-2-3-5-10)17-12-13(18-15)20-24-19-12/h10-11H,2-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVCDFCPZXPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)C2=NC3=NON=C3N=C2NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 2
Reactant of Route 2
6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 3
Reactant of Route 3
6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 4
Reactant of Route 4
6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 5
6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 6
6-N-cyclopentyl-5-N-(1,4-dioxan-2-ylmethyl)-5-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

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